![molecular formula C27H25N5O2 B4333055 9-CYANO-11-(2,2-DIMETHYLPROPANOYL)-10-(PYRIDIN-3-YL)-8AH,9H,10H,11H-PYRROLO[1,2-A]1,10-PHENANTHROLINE-9-CARBOXAMIDE](/img/structure/B4333055.png)
9-CYANO-11-(2,2-DIMETHYLPROPANOYL)-10-(PYRIDIN-3-YL)-8AH,9H,10H,11H-PYRROLO[1,2-A]1,10-PHENANTHROLINE-9-CARBOXAMIDE
Overview
Description
9-CYANO-11-(2,2-DIMETHYLPROPANOYL)-10-(PYRIDIN-3-YL)-8AH,9H,10H,11H-PYRROLO[1,2-A]1,10-PHENANTHROLINE-9-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-CYANO-11-(2,2-DIMETHYLPROPANOYL)-10-(PYRIDIN-3-YL)-8AH,9H,10H,11H-PYRROLO[1,2-A]1,10-PHENANTHROLINE-9-CARBOXAMIDE involves multiple stepsThe cyano and dimethylpropanoyl groups are then added through specific reactions involving reagents such as pivaloyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
9-CYANO-11-(2,2-DIMETHYLPROPANOYL)-10-(PYRIDIN-3-YL)-8AH,9H,10H,11H-PYRROLO[1,2-A]1,10-PHENANTHROLINE-9-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
9-CYANO-11-(2,2-DIMETHYLPROPANOYL)-10-(PYRIDIN-3-YL)-8AH,9H,10H,11H-PYRROLO[1,2-A]1,10-PHENANTHROLINE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism by which 9-CYANO-11-(2,2-DIMETHYLPROPANOYL)-10-(PYRIDIN-3-YL)-8AH,9H,10H,11H-PYRROLO[1,2-A]1,10-PHENANTHROLINE-9-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-1-[(2,2-dimethylpropanoyl)amino]-2-(triphenylphosphonio)ethylenethiolate
- 3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid
- 2-ethyl 1,3-dimethyl 2-cyano-1,3-bis[(2,2-dimethylpropanoyl)amino]-1,2,3-propanetricarboxylate
Uniqueness
What sets 9-CYANO-11-(2,2-DIMETHYLPROPANOYL)-10-(PYRIDIN-3-YL)-8AH,9H,10H,11H-PYRROLO[1,2-A]1,10-PHENANTHROLINE-9-CARBOXAMIDE apart from these similar compounds is its specific combination of functional groups and its unique three-dimensional structure. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-cyano-11-(2,2-dimethylpropanoyl)-10-pyridin-3-yl-10,11-dihydro-8aH-pyrrolo[1,2-a][1,10]phenanthroline-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-26(2,3)24(33)23-20(18-7-4-12-30-14-18)27(15-28,25(29)34)19-11-10-17-9-8-16-6-5-13-31-21(16)22(17)32(19)23/h4-14,19-20,23H,1-3H3,(H2,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFOUEMSIKFSGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1C(C(C2N1C3=C(C=C2)C=CC4=C3N=CC=C4)(C#N)C(=O)N)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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